LCZ696 interMediate

概要

説明

LCZ696, also known as sacubitril/valsartan, is a twice-a-day medicine being investigated for heart failure. It has a unique mode of action which is thought to reduce the strain on the failing heart .

Synthesis Analysis

LCZ696 is a valsartan and Sacubitril sodium salt hydrate eutectic. The synthesis process involves obtaining a product in a hydrated eutectic mode by acidifying and dissociating a Sacubitril calcium salt and valsartan in a sodium hydroxide solution . A study on co-crystallization of LCZ696 using in situ ATR-FTIR and imaging revealed that LCZ696 crystals were prepared successfully by S-valsartan and sacubitril .Molecular Structure Analysis

In the co-crystallization process, LCZ696 crystals were formed involving S-valsartan and sacubitril. These crystals were characterized by SEM, XRPD, TG-DSC, and ATR-FTIR .Chemical Reactions Analysis

The co-crystallization process of LCZ696 was monitored using ATR-FTIR and imaging. The nucleation process was very slow compared with the transformation process, indicating that the co-crystallization was controlled by nucleation .Physical And Chemical Properties Analysis

LCZ696 crystals have shown difficulties in filtration mainly due to the small particle size. They are composed of very thin hexagonal plates, indicating that LCZ696 crystals grow mainly in two size dimensions .作用機序

LCZ696 blocks both angiotensin receptor type 1 (ATR1) and neprilysin (NEP), which are involved in the degradation of natriuretic peptides (NPs) and other endogenous peptides. It acts to enhance the protective neurohormonal systems of the heart (NP system) while simultaneously suppressing the harmful system (the RAAS) .

Safety and Hazards

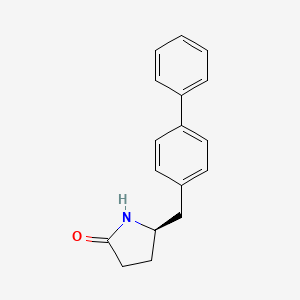

特性

CAS番号 |

1038924-62-7 |

|---|---|

製品名 |

LCZ696 interMediate |

分子式 |

C17H17NO |

分子量 |

251.32 g/mol |

IUPAC名 |

(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |

InChIキー |

SOBIWLIICMUXJK-MRXNPFEDSA-N |

異性体SMILES |

C1CC(=O)N[C@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 |

正規SMILES |

C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

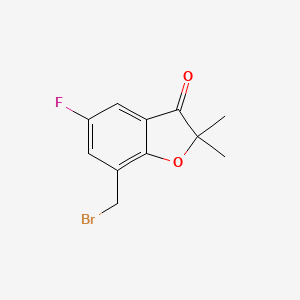

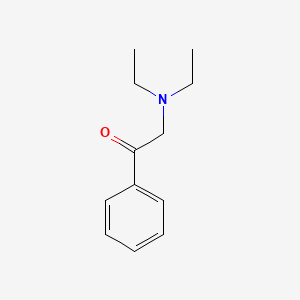

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8757325.png)